An In-depth Technical Guide on the Synthesis and Characterization of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
An In-depth Technical Guide on the Synthesis and Characterization of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a member of the cyanoacrylate class of organic compounds, recognized for its utility as a chemical intermediate and its potential in the development of novel therapeutic agents. Its structure, featuring a reactive α,β-unsaturated system and a phenolic moiety, makes it a valuable scaffold in medicinal chemistry. Notably, derivatives of this compound have demonstrated potential as anticancer agents through the inhibition of critical cell signaling pathways. This guide provides a comprehensive overview of the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate via the Knoevenagel condensation, details its full characterization using modern analytical techniques, and explores its relevance in drug development, particularly as an inhibitor of the JAK/STAT3 signaling pathway.
Synthesis
The primary and most efficient method for the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.
Reaction Scheme
Caption: Knoevenagel condensation for the synthesis of the target compound.
Experimental Protocol
This protocol provides a standard procedure for the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate using piperidine as a catalyst.
Materials:
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4-Hydroxybenzaldehyde
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Ethyl cyanoacetate
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Ethanol (absolute)
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Piperidine
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Hydrochloric acid (1 M)
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Deionized water
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Anhydrous sodium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in 100 mL of absolute ethanol.
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Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (9.26 g, 81.9 mmol) followed by a catalytic amount of piperidine (0.5 mL).
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Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 3-4 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water (3 x 50 mL) to remove any inorganic impurities.
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Purification: Recrystallize the crude product from hot ethanol to obtain a purified, crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Characterization
The structure and purity of the synthesized (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate were confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180-182 °C[1] |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.35 | triplet | 3H | -CH₃ (ethyl) |
| 4.30 | quartet | 2H | -CH₂- (ethyl) |
| 6.95 | doublet | 2H | Ar-H (ortho to -OH) |
| 7.90 | doublet | 2H | Ar-H (meta to -OH) |
| 8.10 | singlet | 1H | =CH- (vinylic) |
| 10.15 | singlet | 1H | -OH (phenolic) |
Solvent: DMSO-d₆
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 14.5 | -CH₃ (ethyl) |
| 62.0 | -CH₂- (ethyl) |
| 102.5 | =C(CN)COOEt |
| 116.0 | Ar-C (ortho to -OH) |
| 116.5 | -C≡N |
| 123.0 | Ar-C (ipso) |
| 134.0 | Ar-C (meta to -OH) |
| 154.0 | =CH-Ar |
| 162.0 | Ar-C (para to vinyl) |
| 163.5 | -C=O (ester) |
Solvent: DMSO-d₆
The FTIR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad | O-H stretch (phenolic) |
| 2225 | Strong | C≡N stretch (nitrile) |
| 1715 | Strong | C=O stretch (ester) |
| 1600 | Medium | C=C stretch (aromatic) |
| 1585 | Medium | C=C stretch (vinylic) |
| 1250 | Strong | C-O stretch (ester) |
| 1170 | Strong | C-O stretch (phenol) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The GC-MS spectrum of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate shows a molecular ion peak [M]⁺ at m/z = 217, consistent with its molecular weight.
Major Fragmentation Peaks:
| m/z | Proposed Fragment Ion |
| 217 | [M]⁺ (Molecular ion) |
| 189 | [M - C₂H₄]⁺ (Loss of ethene from the ethyl ester) |
| 172 | [M - OEt]⁺ (Loss of the ethoxy radical) |
| 144 | [M - COOEt]⁺ (Loss of the ethoxycarbonyl radical) |
| 116 | [C₇H₄O]⁺ (Fragment from the hydroxyphenyl group) |
Biological Activity and Signaling Pathway
Derivatives of cyanoacrylates have garnered significant interest in drug development due to their diverse biological activities, including anticancer properties. Research has indicated that some of these compounds can exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.
Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is a hallmark of many human cancers and contributes to tumor growth and progression. Small molecule inhibitors that target the JAK/STAT3 pathway are therefore considered promising anticancer therapeutics. It has been shown that certain cyanoacrylate derivatives can inhibit the JAK/STAT3 signaling pathway, leading to a reduction in the phosphorylation of key proteins like JAK1, JAK2, and STAT3.[2] This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by a cyanoacrylate derivative.
Experimental Workflow
The process of synthesizing and evaluating the biological activity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate and its derivatives follows a structured workflow.
Caption: Experimental workflow for the synthesis and evaluation of the target compound.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. The presented Knoevenagel condensation protocol offers an efficient route to this valuable compound. The detailed spectroscopic and physical data provide a benchmark for its identification and quality control. Furthermore, the exploration of its potential role as an inhibitor of the JAK/STAT3 signaling pathway highlights its significance for researchers and professionals in the field of drug development. The provided experimental workflows and pathway diagrams serve as a practical resource for further investigation and application of this and related cyanoacrylate derivatives in medicinal chemistry and cancer research.
